![molecular formula C23H23F3N4O2S B2706797 2,5-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide CAS No. 863586-80-5](/img/structure/B2706797.png)
2,5-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide
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Description
2,5-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H23F3N4O2S and its molecular weight is 476.52. The purity is usually 95%.
BenchChem offers high-quality 2,5-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Herbicidal Applications : Research on sulfonylureas, including those derived from difluoromethyl-benzenesulfonamide moieties, indicates their potential as selective post-emergence herbicides, particularly for crops like cotton and wheat. These compounds exhibit selectivity based on their metabolization and interaction with specific plant enzymes, showcasing the role of fluorinated and sulfonamide groups in developing agricultural chemicals (Hamprecht, Mayer, Westphalen, & Walter, 1999).
Antioxidant and Enzyme Inhibitory Activity : Benzenesulfonamides incorporating triazine motifs have shown promising results in antioxidant activity and inhibition of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These findings highlight the therapeutic potential of sulfonamide derivatives in treating diseases associated with oxidative stress and enzyme dysregulation (Lolak, Boğa, Tuneğ, Karakoc, Akocak, & Supuran, 2020).
Antimicrobial Activity : A series of novel benzenesulfonamide derivatives has been investigated for antimicrobial properties, demonstrating significant activity against various microbial strains. This underscores the potential of such compounds in developing new antimicrobial agents, where the incorporation of fluorinated and sulfonamide groups could play a crucial role in enhancing efficacy (Desai, Makwana, & Senta, 2016).
Neuroleptic Agents Synthesis : The synthesis of neuroleptic agents like Fluspirilen and Penfluridol involves key intermediates that feature bis(p-fluorophenyl) groups linked to nitrogen atoms of piperazine or related moieties. This process illustrates the importance of fluorinated and sulfonamide components in the synthesis of pharmaceuticals targeting central nervous system disorders (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).
properties
IUPAC Name |
2,5-difluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N4O2S/c24-18-7-8-20(26)23(14-18)33(31,32)28-16-22(17-4-3-9-27-15-17)30-12-10-29(11-13-30)21-6-2-1-5-19(21)25/h1-9,14-15,22,28H,10-13,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMYILGBRXBWBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(CNS(=O)(=O)C3=C(C=CC(=C3)F)F)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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